

Technical Guide: Solubility Profile of N-Desmethyl venlafaxine-d3

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Compound of Interest		
Compound Name:	N-Desmethyl venlafaxine-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **N-Desmethyl venlafaxine-d3**. Due to the limited availability of quantitative data for the deuterated form, this guide also includes relevant data for the closely related analogue, (±)-O-Desmethyl venlafaxine, to provide a broader understanding of its solubility characteristics. Furthermore, detailed experimental protocols for determining kinetic and thermodynamic solubility are presented to facilitate further research and method development.

Physicochemical Properties

N-Desmethyl venlafaxine-d3 is a deuterated metabolite of Venlafaxine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its physicochemical properties are crucial for understanding its behavior in various biological and chemical systems.

Property	Value
Molecular Formula	C16H22D3NO2
Molecular Weight	266.39 g/mol
Form	White Solid
Melting Point	74-76°C[1]



Quantitative Solubility Data

Specific quantitative solubility data for **N-Desmethyl venlafaxine-d3** is not readily available in the public domain. However, qualitative data indicates its solubility in several organic solvents. [1] To provide a more comprehensive understanding, the following table summarizes the quantitative solubility data for the closely related, non-deuterated analogue, (±)-O-Desmethyl venlafaxine.

Table 1: Quantitative Solubility of (±)-O-Desmethyl venlafaxine[2]

Solvent	Concentration (mg/mL)
Ethanol	~0.10
Dimethyl sulfoxide (DMSO)	~0.25
Dimethyl formamide (DMF)	~5
1:2 solution of DMF:PBS (pH 7.2)	~0.30

Qualitative Solubility Data

Table 2: Qualitative Solubility of rac N-Desmethyl Venlafaxine-d3[1]

Solvent	Solubility
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Tetrahydrofuran	Soluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common types of solubility assays used in drug discovery and development: the kinetic solubility assay and the thermodynamic solubility assay. These protocols can be adapted for the determination of **N-Desmethyl venlafaxine-d3** solubility.

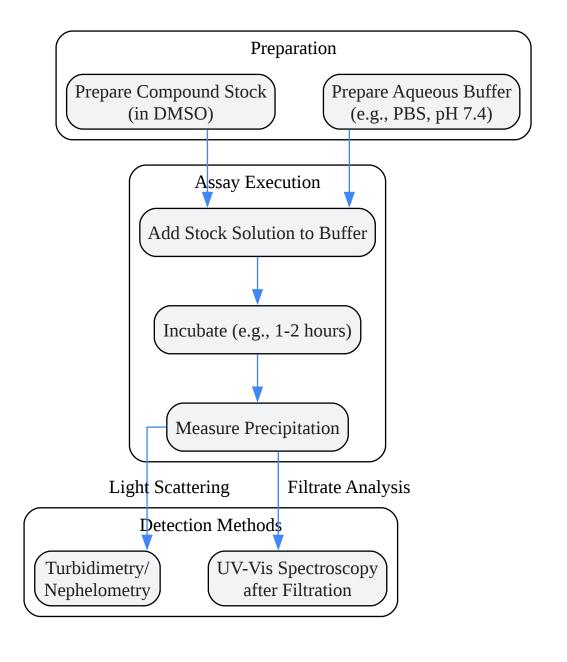


Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[3][4][5][6]

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is then measured over a short period. This method provides an estimate of the solubility under non-equilibrium conditions.

Experimental Workflow:





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Caption: Kinetic Solubility Experimental Workflow.

Detailed Steps:

- Preparation of Stock Solution: Prepare a concentrated stock solution of N-Desmethyl venlafaxine-d3 (e.g., 10-20 mM) in 100% DMSO.
- Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.
- Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to the wells containing the DMSO stock solution. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.
- Incubation: The plate is typically shaken or agitated for a short period (e.g., 1 to 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[7]
- Detection: The amount of precipitate is quantified. Common methods include:
 - Turbidimetry or Nephelometry: Measures the light scattering caused by insoluble particles.
 - UV-Vis Spectroscopy: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its absorbance at a specific wavelength.

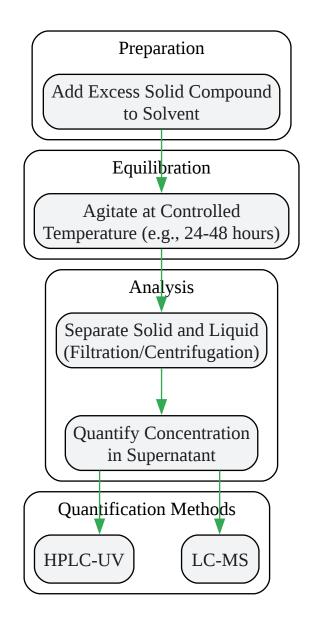
Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][9][10]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over an extended period until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Experimental Workflow:





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Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Steps:

- Sample Preparation: Add an excess amount of solid N-Desmethyl venlafaxine-d3 to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).
- Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7][8]



- Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: The concentration of N-Desmethyl venlafaxine-d3 in the clear supernatant
 or filtrate is determined using a suitable analytical method, such as High-Performance Liquid
 Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass
 Spectrometry (LC-MS). A calibration curve is used to determine the concentration accurately.

Signaling Pathways and Logical Relationships

As N-Desmethyl venlafaxine is a metabolite of Venlafaxine, its primary mechanism of action is related to the inhibition of serotonin and norepinephrine reuptake. A diagram illustrating this logical relationship is provided below.



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Caption: Metabolic relationship and mechanism of action.

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